molecular formula C12H16N2O4 B556878 3-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 62247-21-6

3-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No. B556878
CAS RN: 62247-21-6
M. Wt: 252.27 g/mol
InChI Key: KXMSCBRTBLPGIN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(pyridin-3-yl)propanoic acid is a compound with the molecular weight of 166.18 . It is also known by its IUPAC name, (3S)-3-amino-3-(3-pyridinyl)propanoic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Amino-3-(pyridin-3-yl)propanoic acid is 1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Amino-3-(pyridin-3-yl)propanoic acid is a solid compound . The compound’s molecular weight is 166.18 .

Relevant Papers One relevant paper discusses the synthesis of a new heterocyclic compound using a related compound as a starting material . This paper could provide valuable insights into the synthesis and potential applications of 3-Amino-3-(pyridin-3-yl)propanoic acid.

Scientific Research Applications

  • Synthesis of Drug Candidates : It's used as a key intermediate in the synthesis of the active pharmaceutical ingredient (API) (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, a developmental drug candidate (Goldberg et al., 2015).

  • Platinum(II) Complexes for Anticancer Applications : It's used in trans-Pt(II) compounds with amine ligands for potential thermoactivated anticancer properties (Cabrera et al., 2019).

  • Synthesis of Pyrido[2,3-d]pyrimidines : This compound is involved in the synthesis of various heterocyclic compounds, including pyrido[2,3-d]pyrimidinones (Harutyunyan et al., 2015).

  • Crystal Structure Analysis : It's studied for its crystal structure and hydrogen bonding properties (Di, 2010).

  • Cyclizations in Chemical Synthesis : It's used in reactions leading to various cyclization products, showcasing its versatility in chemical synthesis (Chigorina et al., 2019).

  • Synthesis of Dabigatran Etexilate : It plays a role in the synthesis of Dabigatran Etexilate, an anticoagulant drug (Huansheng, 2013).

  • Radiopharmaceutical Applications : The compound is used in the synthesis of rhenium(I) and technetium(I) tricarbonyl complexes, which have potential in radiopharmaceutical applications (Makris et al., 2012).

  • Enzymatic Preparation of Amino Acids : It is used in the enzymatic preparation of (S)-amino acids, which are key intermediates in the synthesis of drugs (Chen et al., 2011).

  • Analysis of Metals in Samples : The compound aids in metal ion separation and determination in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).

  • Synthesis of Pyridine Derivatives : It's used in the synthesis of various pyridine derivatives, showcasing its role in organic synthesis (Abu-Shanab et al., 1994).

properties

IUPAC Name

3-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTCEJINJFHMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977819
Record name 3-Amino-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(pyridin-3-yl)propanoic acid

CAS RN

62247-21-6
Record name 3-Amino-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(pyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-(pyridin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(pyridin-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-3-(pyridin-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-3-(pyridin-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-3-(pyridin-3-yl)propanoic acid

Citations

For This Compound
4
Citations
S Zhou, S Wang, J Wang, Y Nian… - European Journal of …, 2018 - Wiley Online Library
Reported herein is a chemical method for the direct resolution of unprotected racemic β‐substituted‐β‐amino acids (β 3 ‐AAs) that uses specially designed, stable, and recyclable α‐…
MH Hyun - Journal of Chromatography A, 2016 - Elsevier
Various liquid chromatographic chiral stationary phases (CSPs) have been developed for the resolution of racemic compounds. In particular, CSPs based on chiral crown ethers have …
Number of citations: 89 www.sciencedirect.com
J Velcicky, R Wilcken, S Cotesta, P Janser… - Journal of Medicinal …, 2020 - ACS Publications
G-protein-coupled receptor SUCNR1 (succinate receptor 1 or GPR91) senses the citric cycle intermediate succinate and is implicated in various pathological conditions such as …
Number of citations: 12 pubs.acs.org
CM Marson, KC Yau - Tetrahedron, 2015 - Elsevier
A flexible route to piperidine-2,4-diones variously substituted at the 6-, 5,6- and 2,6-positions, both with and without 1-substitution, is described; no N-protective group is required. A …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.